molecular formula C26H26N4O5S B11524536 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide

Cat. No.: B11524536
M. Wt: 506.6 g/mol
InChI Key: UKJNMKSBILDPLH-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound with a unique structure that combines a pyrazolone core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps. One common route starts with the preparation of the pyrazolone core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide is unique due to its combination of a pyrazolone core and a sulfonamide group, which imparts distinct chemical and biological properties not found in simpler compounds like ethyl acetoacetate or disilanes.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C26H26N4O5S/c1-19-25(26(32)30(28(19)2)21-10-6-4-7-11-21)27-24(31)18-29(20-14-16-22(35-3)17-15-20)36(33,34)23-12-8-5-9-13-23/h4-17H,18H2,1-3H3,(H,27,31)

InChI Key

UKJNMKSBILDPLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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